

Farglitazar: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARy), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Developed by GlaxoSmithKline, Farglitazar was investigated as a potential therapeutic agent for type 2 diabetes mellitus and hepatic fibrosis. Despite reaching phase II and phase III clinical trials for these indications respectively, its development was ultimately discontinued and it has never been marketed. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Farglitazar, compiled from preclinical and clinical studies.

Pharmacodynamics

The primary pharmacodynamic effect of **Farglitazar** is the activation of PPARy. This activation leads to a cascade of downstream events that modulate gene expression, ultimately influencing glucose homeostasis, lipid metabolism, and inflammatory responses.

Mechanism of Action: PPARy Signaling Pathway

Farglitazar, as a PPARy agonist, binds to the ligand-binding domain of the PPARy receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The resulting complex then forms a



heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

- Glucose Metabolism: Enhancing insulin sensitivity in peripheral tissues (adipose tissue, skeletal muscle, and liver), leading to increased glucose uptake and utilization.
- Lipid Metabolism: Promoting adipocyte differentiation and fatty acid storage, and influencing the expression of genes involved in lipid transport and metabolism.
- Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of proinflammatory cytokines.



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Figure 1: Farglitazar-mediated PPARy signaling pathway.

Preclinical Pharmacodynamic Findings

Studies in animal models have provided insights into the pharmacodynamic effects of **Farglitazar**. In male Sprague-Dawley rats, treatment with **Farglitazar** (GI262570) at a dose of 20 mg/kg/day resulted in plasma volume expansion, a small but significant decrease in plasma potassium concentration, and small but significant increases in plasma sodium and chloride concentrations. These findings suggested an activation of the renal mineralocorticoid response



system. Furthermore, **Farglitazar** treatment was shown to alter the mRNA levels of genes involved in distal nephron sodium and water absorption in the kidney medulla.

Clinical Pharmacodynamic Findings

A significant clinical trial investigated the antifibrotic activity of **Farglitazar** in patients with chronic hepatitis C infection and moderate to severe fibrosis. In this double-blind, placebocontrolled study, patients received daily oral doses of 0.5 mg or 1.0 mg of **Farglitazar** for 52 weeks. The primary endpoints were changes in hepatic α -smooth muscle actin (α -SMA) expression and collagen content. The study concluded that **Farglitazar** did not demonstrate any significant antifibrotic effects at the doses tested.

Another study in healthy volunteers investigated the effect of multiple doses of **Farglitazar** (10 mg daily) on the pharmacokinetics and pharmacodynamics of warfarin. While the full details of the pharmacodynamic outcomes on coagulation parameters from this study are not publicly available, it highlights a dose that was considered safe for administration in a clinical setting.

Due to the discontinuation of its development, comprehensive dose-response data for **Farglitazar** on glycemic and lipid parameters in human subjects with type 2 diabetes are not available in the public domain.

Pharmacokinetics

Detailed human pharmacokinetic data for **Farglitazar**, including parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life, are not publicly available. The discontinuation of its clinical development likely precluded the publication of such detailed studies.

Preclinical Pharmacokinetic Insights

While specific quantitative data is scarce, preclinical studies in rodent models have been conducted. These studies were instrumental in dose selection for early clinical trials and in understanding the basic metabolic profile of the compound. However, without direct human data, extrapolation of these findings to the human condition is limited.

Data Summary Tables



Due to the limited availability of quantitative data, the following tables summarize the key study designs and qualitative findings.

Table 1: Summary of Preclinical Pharmacodynamic Studies

Species	Model	Dose	Route of Administration	Key Findings
Rat (Sprague- Dawley)	Normal	20 mg/kg/day	Oral	Induced plasma volume expansion; altered plasma electrolyte levels; modulated renal gene expression related to sodium and water reabsorption.

Table 2: Summary of Clinical Studies

Study Population	Indication	Doses	Duration	Key Findings
Patients with Chronic Hepatitis C	Hepatic Fibrosis	0.5 mg and 1.0 mg daily	52 weeks	No significant antifibrotic activity observed.
Healthy Volunteers	Drug Interaction	10 mg daily	Not specified	Investigated interaction with warfarin.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies are not fully available in the public domain. The following provides a general overview based on the available information.



Clinical Trial in Hepatic Fibrosis (NCT00095329)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with chronic hepatitis C infection and Ishak fibrosis stage 2-6.
- Intervention: Participants were randomized to receive Farglitazar (0.5 mg or 1.0 mg) or placebo, administered orally once daily for 52 weeks.
- Outcome Measures: The primary outcome was the change from baseline in the percentage
 of liver tissue expressing α-SMA. Secondary outcomes included changes in collagen content
 and other histological markers of fibrosis. Liver biopsies were obtained at baseline and at the
 end of treatment.

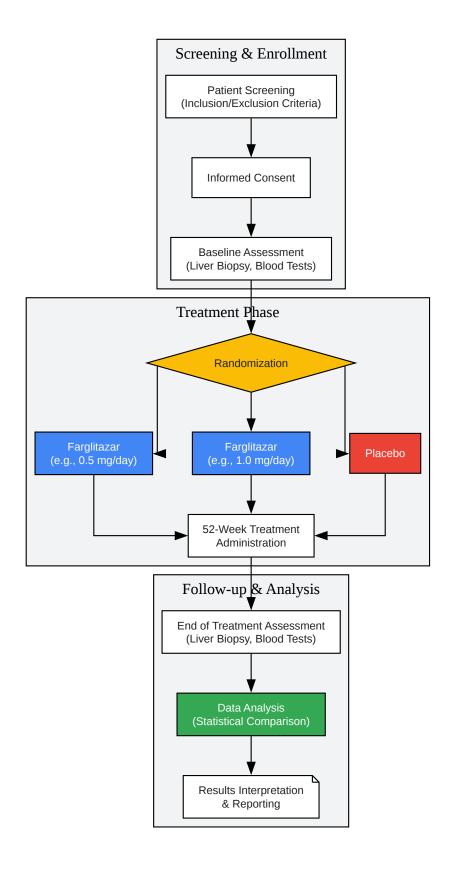
Preclinical Study in Rats

- Animal Model: Male Sprague-Dawley rats.
- Intervention: Animals were treated with Farglitazar (GI262570) at a dose of 20 mg/kg/day.
- Assessments: Plasma volume, plasma electrolyte concentrations, and mRNA levels of specific genes in the kidney medulla were measured. The specific analytical methods used for these assessments are not detailed in the available abstracts.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of an anti-fibrotic agent like **Farglitazar**.





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Figure 2: Generalized workflow for a clinical trial of an anti-fibrotic agent.



Conclusion

Farglitazar is a selective PPARy agonist whose clinical development was discontinued. While its mechanism of action through the PPARy signaling pathway is well-understood, publicly available data on its human pharmacokinetics and detailed pharmacodynamics are limited. Preclinical studies in rats indicated pharmacodynamic effects on renal function and gene expression. A major clinical trial in patients with chronic hepatitis C and fibrosis did not show a significant therapeutic benefit at the doses tested. The lack of comprehensive published data underscores the challenges in fully characterizing the clinical pharmacology of discontinued investigational drugs. This guide provides a summary of the currently accessible information for the scientific community.

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